IMP-1575

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C19H25N3OS |

|---|---|

Poids moléculaire |

343.5 g/mol |

Nom IUPAC |

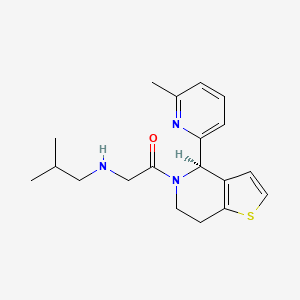

2-(2-methylpropylamino)-1-[(4R)-4-(6-methyl-2-pyridinyl)-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl]ethanone |

InChI |

InChI=1S/C19H25N3OS/c1-13(2)11-20-12-18(23)22-9-7-17-15(8-10-24-17)19(22)16-6-4-5-14(3)21-16/h4-6,8,10,13,19-20H,7,9,11-12H2,1-3H3/t19-/m1/s1 |

Clé InChI |

OVUGAMKQXDOHDJ-LJQANCHMSA-N |

SMILES isomérique |

CC1=NC(=CC=C1)[C@H]2C3=C(CCN2C(=O)CNCC(C)C)SC=C3 |

SMILES canonique |

CC1=NC(=CC=C1)C2C3=C(CCN2C(=O)CNCC(C)C)SC=C3 |

Origine du produit |

United States |

Foundational & Exploratory

IMP-1575: A Potent and Selective Hedgehog Acyltransferase (HHAT) Inhibitor

An In-depth Technical Guide on the Mechanism of Action

IMP-1575 is a potent, small-molecule inhibitor of Hedgehog acyltransferase (HHAT), a critical enzyme in the Hedgehog (Hh) signaling pathway.[1][2][3][4][5] This guide provides a detailed overview of the mechanism of action of this compound, supported by quantitative data, experimental methodologies, and pathway visualizations for researchers, scientists, and drug development professionals.

Core Mechanism of Action: Inhibition of HHAT

The primary mechanism of action of this compound is the direct inhibition of Hedgehog acyltransferase (HHAT). HHAT is a multi-pass transmembrane enzyme responsible for the N-terminal palmitoylation of Hedgehog signaling proteins, such as Sonic Hedgehog (SHH).[5][6][7][8][9] This lipid modification is essential for the proper function and signaling activity of Hh proteins.

This compound binds to the active site of HHAT, acting as a competitive inhibitor with respect to the palmitoyl-coenzyme A (Pal-CoA) substrate.[2][6] Cryo-electron microscopy (cryo-EM) studies have revealed that this compound binding induces conformational changes in the HHAT active site, which physically blocks the binding of Pal-CoA.[6][7][8] Specifically, this compound forms hydrogen bonds with key catalytic residues, including His379 and Asp339, and causes a rearrangement of the gatekeeper residue Trp335, effectively occluding the Pal-CoA binding channel.[2][6] By preventing the palmitoylation of SHH, this compound effectively suppresses the Hh signaling pathway.[2][5]

Quantitative Data

The inhibitory potency of this compound has been characterized through various in vitro and cellular assays.

| Parameter | Value | Assay | Source |

| IC50 (vs. purified HHAT) | 0.75 µM | Acyl-cLIP | [1][2][3] |

| Ki (vs. Pal-CoA) | 38 nM | Enzyme kinetics | [3][10] |

| IC50 (cellular YnPal labeling of SHH) | 76 nM | Cellular Assay | [2] |

Experimental Protocols

Analysis of Purified HHAT Inhibition (Acyl-cLIP Assay)

The inhibitory potency of this compound against purified HHAT was determined using an acylation-coupled lipophilic induction of polarization (acyl-cLIP) assay.[2]

Methodology:

-

A fluorescently labeled peptide derived from the N-terminus of the Sonic Hedgehog (SHH) protein is used as the substrate.

-

This peptide is incubated with purified HHAT (solubilized in N-dodecyl β-d-maltoside), palmitoyl-CoA, and varying concentrations of this compound.

-

The transfer of the palmitoyl group to the fluorescent peptide is monitored by changes in fluorescence polarization.

-

IC50 values are calculated from the dose-response curves of inhibition.

Cellular HHAT Inhibition Assay (YnPal Labeling)

The ability of this compound to inhibit HHAT activity within a cellular context was assessed by measuring the palmitoylation of SHH using a bioorthogonal labeling strategy.[2]

Methodology:

-

HEK293 cells are co-transfected with plasmids expressing SHH and the desired reporter constructs.

-

The cells are treated with varying concentrations of this compound.

-

A palmitic acid analog containing a terminal alkyne (YnPal) is added to the cell culture medium.

-

Cellular HHAT incorporates YnPal onto newly synthesized SHH.

-

Cell lysates are collected, and the YnPal-labeled SHH is detected via click chemistry with an azide-functionalized reporter tag (e.g., a fluorescent dye or biotin).

-

The extent of SHH palmitoylation is quantified to determine the cellular IC50 of the inhibitor.

Downstream Hedgehog Signaling Assay (Dual-Luciferase Reporter Assay)

The effect of this compound on the downstream Hedgehog signaling pathway is measured using a dual-luciferase reporter assay.[2]

Methodology:

-

Cells (e.g., NIH-3T3) are transfected with a Gli-responsive firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization).

-

The cells are treated with a Hedgehog pathway agonist (e.g., SAG or purified SHH) in the presence of varying concentrations of this compound.

-

After incubation, cell lysates are prepared, and the activities of both firefly and Renilla luciferases are measured.

-

The ratio of firefly to Renilla luciferase activity indicates the level of Hedgehog pathway activation, and the inhibitory effect of this compound is determined from dose-response curves.

Visualizations

Hedgehog Signaling Pathway and Point of Inhibition

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound | HHAT inhibitor | Probechem Biochemicals [probechem.com]

- 4. This compound|CAS |DC Chemicals [dcchemicals.com]

- 5. Potent HHAT inhibitor offers chance to understand hedgehog signaling in disease | Imperial News | Imperial College London [imperial.ac.uk]

- 6. Structure, mechanism, and inhibition of Hedgehog acyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure, mechanism, and inhibition of Hedgehog acyltransferase. — Department of Pharmacology [pharm.ox.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. Structure, mechanism, and inhibition of Hedgehog Acyltransferase | Imperial News | Imperial College London [imperial.ac.uk]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to IMP-1575: A Potent Hedgehog Acyltransferase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and tissue homeostasis.[1][2] Aberrant activation of this pathway is implicated in the initiation and progression of numerous cancers, including basal cell carcinoma, medulloblastoma, and cancers of the lung, pancreas, and breast.[1][3][4][5] A key step in the activation of Hedgehog signaling is the N-terminal palmitoylation of the Sonic Hedgehog (SHH) protein, a post-translational modification catalyzed by the enzyme Hedgehog acyltransferase (HHAT).[3][4] This modification is essential for the proper secretion, gradient formation, and signaling activity of SHH.[4] Consequently, HHAT has emerged as a promising therapeutic target for cancers driven by dysregulated Hh signaling.[3][4]

IMP-1575 has been identified as the most potent, cell-active small-molecule inhibitor of HHAT to date.[6][7] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative biochemical and cellular data, and detailed protocols for key experimental assays. This document is intended to serve as a valuable resource for researchers and drug development professionals working to understand and target the Hedgehog pathway.

Mechanism of Action of this compound

This compound is a potent and selective competitive inhibitor of HHAT with respect to its substrate, palmitoyl-coenzyme A (Pal-CoA).[6][7] Structural studies, including photoaffinity labeling and cryo-electron microscopy (cryo-EM), have elucidated the binding mode of this compound within the HHAT active site.[6][8]

This compound binds directly to the active site of HHAT, establishing two crucial hydrogen bonds: one between the carbonyl group of this compound and the catalytic residue His379 of HHAT, and another between the secondary amine of this compound and Asp339.[6] This binding interaction physically obstructs the access of Pal-CoA to these key catalytic residues.[6][7] Furthermore, the binding of this compound induces a conformational change in a "gatekeeper" residue, Trp335, which in turn blocks the Pal-CoA binding channel.[6][7] This competitive inhibition mechanism effectively prevents the palmitoylation of SHH, thereby suppressing downstream Hedgehog signaling.[3][6]

The inhibitory activity of this compound is stereospecific, with the (R)-enantiomer being the active form.[6] The corresponding (S)-enantiomer is inactive and serves as an excellent negative control for in vitro and cellular experiments, allowing for the specific attribution of observed effects to HHAT inhibition.[3][6]

Quantitative Data for this compound

The inhibitory potency of this compound has been characterized in both biochemical and cellular assays. The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Assay | Notes |

| IC50 | 0.75 µM | Acyl-cLIP Assay (purified HHAT) | The half-maximal inhibitory concentration against purified HHAT.[9] |

| Ki | 38 nM | Acyl-cLIP Assay (purified HHAT) | The inhibition constant, indicating high-affinity binding to HHAT.[7][10][11] |

| Cellular Potency | Nanomolar (nM) range | Cellular SHH Palmitoylation & HH Signaling Assays | Demonstrates potent inhibition of HHAT activity within a cellular context.[3][6] |

Signaling Pathways and Experimental Workflows

To visually represent the biological context and experimental approaches related to this compound, the following diagrams have been generated using Graphviz.

Hedgehog Signaling Pathway and Point of Inhibition

References

- 1. Hedgehog signaling pathway - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Potent HHAT inhibitor offers chance to understand hedgehog signaling in disease | Imperial News | Imperial College London [imperial.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. The Role of Hedgehog Signaling Pathway in Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Design, Synthesis, and Evaluation of Inhibitors of Hedgehog Acyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure, mechanism, and inhibition of Hedgehog acyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. This compound | HHAT inhibitor | Probechem Biochemicals [probechem.com]

- 11. researchgate.net [researchgate.net]

Target Validation of IMP-1575 in the Sonic Hedgehog Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Sonic Hedgehog (SHH) signaling pathway plays a critical role in embryonic development and its aberrant reactivation is implicated in the initiation and progression of various cancers. This has made the SHH pathway a prime target for therapeutic intervention. A key regulatory step in this pathway is the N-terminal palmitoylation of the SHH ligand, a reaction catalyzed by the enzyme Hedgehog acyltransferase (HHAT). Inhibition of HHAT presents a promising strategy to attenuate SHH signaling. This technical guide provides an in-depth overview of the target validation of IMP-1575, a potent and selective small-molecule inhibitor of HHAT. We will detail its mechanism of action, summarize its inhibitory potency through quantitative data, and provide comprehensive experimental protocols for key validation assays.

The Sonic Hedgehog Signaling Pathway and the Role of HHAT

The canonical SHH signaling pathway is initiated by the binding of the SHH ligand to its receptor, Patched (PTCH).[1][2] In the absence of SHH, PTCH inhibits the 7-transmembrane protein Smoothened (SMO).[1] Upon SHH binding to PTCH, this inhibition is relieved, allowing SMO to activate the GLI family of zinc-finger transcription factors (GLI1, GLI2, and GLI3).[3] Activated GLI proteins translocate to the nucleus and induce the expression of SHH target genes, which are involved in cell proliferation, differentiation, and survival.[3]

A crucial step for the functional activity of the secreted SHH protein is its N-terminal palmitoylation, which is catalyzed by HHAT.[4] This lipid modification is essential for SHH signaling.[4] Therefore, inhibiting HHAT provides a powerful approach to block the pathway at its inception.

Figure 1: Simplified diagram of the Sonic Hedgehog signaling pathway highlighting the role of HHAT and the inhibitory action of this compound.

This compound: A Potent HHAT Inhibitor

This compound is a small molecule identified as the most potent inhibitor of HHAT to date.[5][6] It acts as a competitive inhibitor of Palmitoyl-CoA (Pal-CoA), one of the substrates for the HHAT-catalyzed reaction.[5][7] Cryo-electron microscopy and photoaffinity labeling have confirmed that this compound binds directly to the active site of HHAT.[5][8] This binding blocks the access of Pal-CoA to key catalytic residues (Asp339 and His379) and induces a conformational change that obstructs the Pal-CoA binding channel.[5][9]

Quantitative Potency of this compound

The inhibitory activity of this compound has been quantified through various biochemical and cellular assays. The key parameters are the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki).

| Parameter | Value | Assay | Reference |

| IC50 | 0.75 µM | Purified HHAT enzymatic assay | [5][6] |

| Ki | 38 nM | Purified HHAT enzymatic assay (competitive with Pal-CoA) | [5][7] |

| Cellular IC50 | nM potency | Cellular SHH palmitoylation assay and signaling reporter assay | [4][8] |

Experimental Protocols for Target Validation

The validation of this compound as a specific and potent HHAT inhibitor involves a series of well-defined experimental procedures.

Purified HHAT Enzymatic Assay

This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified HHAT.

Objective: To determine the IC50 and Ki of this compound against HHAT.

Materials:

-

Purified recombinant HHAT

-

Palmitoyl-Coenzyme A (Pal-CoA)

-

N-terminal Sonic Hedgehog peptide substrate (SHH-N)

-

This compound

-

Assay buffer (e.g., Tris-HCl, pH 7.4, with appropriate detergents)

-

Detection system (e.g., fluorescence-based or radioactivity-based, depending on the substrate labeling)

Protocol:

-

Enzyme Preparation: Dilute purified HHAT to the desired concentration in assay buffer.

-

Inhibitor Preparation: Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO) and then dilute in assay buffer.

-

Reaction Mixture: In a microplate, combine the HHAT enzyme, SHH-N peptide substrate, and varying concentrations of this compound.

-

Initiation of Reaction: Start the enzymatic reaction by adding Pal-CoA.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific duration.

-

Termination of Reaction: Stop the reaction using a suitable method (e.g., adding a quenching solution).

-

Detection: Measure the amount of palmitoylated SHH-N product formed. The method of detection will depend on the labeling of the substrates (e.g., fluorescently labeled Pal-CoA or radiolabeled Pal-CoA).

-

Data Analysis: Plot the percentage of HHAT activity against the logarithm of the this compound concentration. Fit the data to a dose-response curve to determine the IC50 value. For Ki determination, perform the assay at different concentrations of Pal-CoA and analyze the data using the Cheng-Prusoff equation or by Dixon plot analysis.[10][11]

Figure 2: Workflow for the purified HHAT enzymatic assay.

Cellular SHH Palmitoylation Assay

This assay assesses the ability of this compound to inhibit HHAT activity within a cellular context.

Objective: To measure the inhibition of SHH palmitoylation by this compound in cells.

Materials:

-

Cell line expressing SHH (e.g., HEK293T cells transfected with an SHH expression vector)

-

Metabolic labeling reagent (e.g., a clickable alkyne-tagged palmitic acid analog)

-

This compound

-

Cell lysis buffer

-

Click chemistry reagents (e.g., biotin-azide)

-

Streptavidin beads for immunoprecipitation

-

SDS-PAGE and Western blotting reagents

-

Anti-SHH antibody

Protocol:

-

Cell Culture and Treatment: Culture the SHH-expressing cells and treat them with varying concentrations of this compound for a defined period.

-

Metabolic Labeling: Add the alkyne-tagged palmitic acid analog to the cell culture medium and incubate to allow for its incorporation into newly synthesized lipids, including palmitoylated SHH.

-

Cell Lysis: Harvest and lyse the cells to release the proteins.

-

Click Chemistry: Perform a click reaction on the cell lysate to attach a reporter tag (e.g., biotin) to the alkyne-labeled palmitoylated proteins.

-

Immunoprecipitation: Use streptavidin beads to pull down the biotin-tagged (i.e., palmitoylated) proteins.

-

Western Blotting: Elute the proteins from the beads, separate them by SDS-PAGE, and transfer them to a membrane. Probe the membrane with an anti-SHH antibody to specifically detect the amount of palmitoylated SHH.

-

Data Analysis: Quantify the band intensity of palmitoylated SHH at different this compound concentrations to determine the cellular IC50.

Dual-Luciferase Reporter Assay for SHH Pathway Activity

This assay measures the downstream effects of HHAT inhibition on the transcriptional activity of the SHH pathway.

Objective: To determine the effect of this compound on GLI-mediated gene transcription.

Materials:

-

A suitable cell line that is responsive to SHH signaling (e.g., NIH/3T3 cells)

-

A firefly luciferase reporter plasmid under the control of a GLI-responsive promoter (e.g., 8xGli-luciferase)

-

A Renilla luciferase control plasmid for normalization

-

Transfection reagent

-

SHH-conditioned medium or a small molecule SMO agonist (e.g., SAG)

-

This compound

-

Dual-luciferase assay reagent

Protocol:

-

Transfection: Co-transfect the cells with the GLI-responsive firefly luciferase reporter plasmid and the Renilla luciferase control plasmid.

-

Treatment: After an appropriate incubation period post-transfection, treat the cells with SHH-conditioned medium or SAG to activate the pathway, in the presence of varying concentrations of this compound.

-

Incubation: Incubate the cells for a period sufficient to allow for luciferase expression (e.g., 24-48 hours).

-

Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Plot the normalized luciferase activity against the this compound concentration to determine the IC50 for pathway inhibition.[3]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Imperatorin Suppresses Aberrant Hedgehog Pathway and Overcomes Smoothened Antagonist Resistance via STAT3 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Potent HHAT inhibitor offers chance to understand hedgehog signaling in disease | Imperial News | Imperial College London [imperial.ac.uk]

- 5. Design, Synthesis, and Evaluation of Inhibitors of Hedgehog Acyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Structure, mechanism, and inhibition of Hedgehog acyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Discovery and Synthesis of IMP-1575: A Potent Inhibitor of Hedgehog Acyltransferase

A Technical Guide for Researchers and Drug Development Professionals

Abstract

IMP-1575 has emerged as a highly potent and cell-active small molecule inhibitor of Hedgehog acyltransferase (HHAT), a key enzyme in the Hedgehog (Hh) signaling pathway. Dysregulation of Hh signaling is implicated in various cancers, making HHAT an attractive therapeutic target. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound. It includes detailed experimental protocols for its synthesis and key biological assays, a summary of its structure-activity relationship (SAR), and a depiction of its mechanism of action within the Hh signaling pathway. This document is intended to serve as a valuable resource for researchers and scientists in the fields of oncology, chemical biology, and drug development.

Introduction

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and tissue homeostasis.[1][2] Its aberrant reactivation in adults is a known driver of tumorigenesis in a variety of cancers.[3] A crucial step in the activation of the Hh pathway is the N-terminal palmitoylation of the Sonic Hedgehog (SHH) protein, a post-translational modification catalyzed by the enzyme Hedgehog acyltransferase (HHAT).[1][4] This modification is essential for the proper signaling activity of SHH.[2] Consequently, inhibition of HHAT presents a promising therapeutic strategy to attenuate Hh-driven cancers.[2][3]

This compound is a potent inhibitor of HHAT, identified through structure-activity relationship (SAR) studies of a series of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine derivatives.[5] It acts as a competitive inhibitor of the palmitoyl-CoA substrate, effectively blocking the palmitoylation of SHH.[5] This guide details the scientific journey of this compound, from its rational design and synthesis to its characterization as a powerful chemical probe for studying HHAT function.

Discovery and Structure-Activity Relationship (SAR)

The development of this compound was the result of systematic SAR studies aimed at optimizing the potency of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-based HHAT inhibitors.[5] These studies revealed several key structural features essential for high inhibitory activity.

Key Structural Features for HHAT Inhibition: [5]

-

Central Amide Linkage: An amide bond is crucial for interacting with the enzyme's active site.

-

Secondary Amine: A secondary amine in the side chain is a key hydrogen bond donor.

-

(R)-Configuration at the 4-position: The stereochemistry at the 4-position of the tetrahydrothieno[3,2-c]pyridine core is critical, with the (R)-enantiomer showing significantly higher potency than the (S)-enantiomer.

These findings guided the design and synthesis of a library of analogues, ultimately leading to the identification of this compound as the most potent compound in the series.

Quantitative Data Summary

The following table summarizes the inhibitory potency of this compound and key analogues, highlighting the critical aspects of the SAR.

| Compound | Core Structure | Configuration at C4 | IC50 (µM) vs. Purified HHAT | Notes |

| This compound | 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine | R | 0.75 | Most potent analogue identified. |

| (S)-enantiomer of this compound | 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine | S | Inactive | Demonstrates the critical role of stereochemistry. |

| Racemic Precursor | 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine | R/S | ~1.5 | Shows intermediate potency compared to the pure enantiomers. |

| Non-acylated Core | 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine | N/A | Inactive | Highlights the necessity of the acyl side chain. |

Synthesis of this compound

The synthesis of this compound involves a multi-step sequence starting from commercially available materials. The key steps include the construction of the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine core, followed by the coupling of the specific side chain.

Experimental Protocol: Synthesis of this compound

Scheme 1: Synthesis of the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine core

A common method for the synthesis of the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine ring system is via a Pictet-Spengler reaction.[6]

Step 1: Synthesis of the Tetrahydrothienopyridine Core

-

Reaction Setup: To a solution of 2-(thiophen-2-yl)ethan-1-amine in a suitable solvent (e.g., dichloromethane), add an appropriate aldehyde.

-

Pictet-Spengler Cyclization: Treat the mixture with a Lewis acid or protic acid catalyst (e.g., trifluoroacetic acid) to facilitate the cyclization reaction.

-

Work-up and Purification: After completion of the reaction (monitored by TLC or LC-MS), quench the reaction and perform an aqueous work-up. The crude product is then purified by column chromatography to yield the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine core.

Scheme 2: Synthesis of the this compound Side Chain and Final Coupling

Step 2: Preparation of the Side Chain

The (S)-2-methylbutylamino)acetyl side chain is prepared separately.

-

To a solution of (S)-2-methylbutan-1-amine, add a protected 2-bromoacetyl chloride (e.g., with a Boc protecting group on the amine).

-

Perform the reaction in the presence of a base (e.g., triethylamine) in an inert solvent.

-

Deprotect the resulting intermediate to yield the desired side chain.

Step 3: Coupling and Final Product Formation

-

Amide Coupling: Couple the synthesized 4,5,6,7-tetrahydrothieno[3,2-c]pyridine core with thiophene-2-carboxylic acid using a standard peptide coupling reagent such as EDC/HOBt or HATU in the presence of a base like DIPEA.

-

Acylation of the Secondary Amine: The resulting intermediate is then acylated with the prepared side chain. This is typically achieved by reacting the secondary amine on the tetrahydrothienopyridine core with the activated side chain (e.g., as an acid chloride or using coupling agents).

-

Final Purification: The final product, this compound, is purified by preparative HPLC to yield a highly pure compound.

Biological Evaluation

The biological activity of this compound was assessed through a series of in vitro and cell-based assays to determine its potency, mechanism of action, and cellular effects.

In Vitro HHAT Inhibition Assay (Acyl-cLIP Assay)

A click chemistry-armed enzyme-linked immunosorbent assay (click-ELISA) can be utilized to measure the in vitro activity of HHAT.[7] This assay quantifies the acylation of a biotinylated SHH peptide with an alkyne-tagged palmitoyl-CoA analogue.

Experimental Protocol: Click-ELISA for HHAT Activity [7]

-

Plate Preparation: Activate streptavidin-coated microplates by washing with wash buffer (PBS-Tween 20 + 0.1% BSA) followed by reaction buffer (100 mM MES pH 6.5, 20 mM NaCl, 1 mM DTT, 0.1% w/v BSA).

-

Enzymatic Reaction: Add a solution containing the alkyne-tagged palmitoyl-CoA analogue (YnC15-CoA), biotinylated SHH peptide substrate, and the solubilized HHAT enzyme preparation to the wells. Incubate at room temperature.

-

Washing: After the desired incubation time, discard the well contents and wash thoroughly with wash buffer and reaction buffer to remove unbound reagents.

-

Click Chemistry: Add a solution containing azido-FLAG peptide, copper(II) sulfate, and a reducing agent (e.g., sodium ascorbate) to the wells to "click" the FLAG tag onto the alkyne-modified, acylated SHH peptide.

-

Immunodetection: Wash the wells and then add an anti-FLAG antibody conjugated to horseradish peroxidase (HRP).

-

Signal Detection: After incubation and further washing, add a colorimetric HRP substrate (e.g., TMB). The reaction is stopped with an acid solution, and the absorbance is read on a plate reader. The signal intensity is proportional to the amount of acylated SHH peptide, and thus to the HHAT activity.

-

Inhibitor Testing: To determine the IC50 of this compound, the assay is performed in the presence of varying concentrations of the inhibitor.

Cell-Based Assays

To confirm target engagement in a cellular context, a cell-based substrate tagging assay using clickable probes can be employed.[8][9] This method involves treating cells with a palmitic acid analogue containing a clickable tag (e.g., an alkyne). This tagged fatty acid is incorporated into SHH by HHAT.

Experimental Protocol: Cell-Based Substrate Tagging

-

Cell Culture and Treatment: Culture cells that endogenously or exogenously express SHH. Treat the cells with the clickable palmitic acid analogue in the presence or absence of this compound for a defined period.

-

Cell Lysis: Lyse the cells and harvest the total protein.

-

Click Reaction: Perform a copper-catalyzed click reaction to attach a reporter molecule (e.g., a fluorescent dye or biotin) to the alkyne-tagged, palmitoylated SHH.

-

Analysis: The tagged SHH can be visualized by in-gel fluorescence or captured using streptavidin beads for subsequent Western blot analysis. A decrease in the signal in the this compound treated samples indicates inhibition of HHAT-mediated palmitoylation.

To assess the downstream effects of HHAT inhibition on the Hh signaling pathway, a dual-luciferase reporter assay is used.[10][11][12][13] This assay measures the activity of the Gli family of transcription factors, which are the ultimate effectors of the Hh pathway.

Experimental Protocol: Dual-Luciferase Reporter Assay [10]

-

Cell Line: Utilize a cell line (e.g., NIH-3T3 cells) stably transfected with a firefly luciferase reporter gene under the control of a Gli-responsive promoter and a constitutively expressed Renilla luciferase for normalization.

-

Cell Seeding and Treatment: Seed the cells in a 96-well plate. After reaching confluency, treat the cells with SHH-conditioned medium to activate the Hh pathway, in the presence of varying concentrations of this compound.

-

Incubation: Incubate the cells for 24-30 hours to allow for reporter gene expression.

-

Cell Lysis: Lyse the cells using a passive lysis buffer.

-

Luciferase Measurement: Measure the firefly and Renilla luciferase activities sequentially using a luminometer and a dual-luciferase assay kit. The firefly luciferase activity is normalized to the Renilla luciferase activity to account for differences in cell number and transfection efficiency. A dose-dependent decrease in the normalized luciferase activity indicates inhibition of the Hh signaling pathway.

To evaluate the cytotoxicity of this compound, a standard MTS assay is performed.[14][15][16][17] This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Experimental Protocol: MTS Assay

-

Cell Seeding: Seed HEK293 cells (or another relevant cell line) in a 96-well plate.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control and a positive control for cytotoxicity.

-

Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).

-

MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours. During this time, viable cells with active metabolism will convert the MTS tetrazolium compound into a colored formazan product.

-

Absorbance Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells.

Mechanism of Action and Signaling Pathway

This compound exerts its biological effect by directly inhibiting HHAT, thereby preventing the palmitoylation of SHH.[1][4] This modification is critical for the secretion and signaling activity of the SHH protein.[2][3]

Figure 1. The Hedgehog signaling pathway and the mechanism of action of this compound.

In the absence of SHH, the receptor Patched1 (PTCH1) inhibits the G protein-coupled receptor-like protein Smoothened (SMO). This allows for the formation of a complex between Suppressor of Fused (SUFU) and the GLI transcription factors, leading to their proteolytic processing into repressor forms or their sequestration in the cytoplasm.

Upon binding of mature, palmitoylated SHH to PTCH1, the inhibition of SMO is relieved. SMO then translocates to the primary cilium and initiates a signaling cascade that leads to the dissociation of the SUFU-GLI complex. This allows the full-length GLI proteins to translocate to the nucleus and act as transcriptional activators, turning on the expression of Hh target genes that promote cell proliferation and survival.

This compound inhibits HHAT, preventing the palmitoylation of SHH. Unpalmitoylated SHH has significantly reduced signaling activity. By blocking this critical modification, this compound effectively shuts down the entire downstream Hh signaling cascade.

Experimental Workflow

The following diagram illustrates the typical experimental workflow for the discovery and characterization of HHAT inhibitors like this compound.

Figure 2. Experimental workflow for the evaluation of this compound.

Conclusion

This compound is a valuable chemical tool for the study of Hedgehog acyltransferase and the broader Hedgehog signaling pathway. Its high potency and cell activity, coupled with a well-defined mechanism of action, make it an excellent probe for elucidating the roles of HHAT in health and disease. The detailed synthetic and biological protocols provided in this guide are intended to facilitate further research into HHAT inhibition and the development of novel therapeutics for Hh-driven cancers. While this compound itself may have limitations for in vivo applications, the structure-activity relationships established through its discovery provide a strong foundation for the design of next-generation HHAT inhibitors with improved pharmacokinetic properties.

References

- 1. royalsocietypublishing.org [royalsocietypublishing.org]

- 2. Inhibitors of Hedgehog Acyltransferase Block Sonic Hedgehog Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. royalsocietypublishing.org [royalsocietypublishing.org]

- 4. Palmitoylation of Hedgehog Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Click chemistry armed enzyme-linked immunosorbent assay to measure palmitoylation by hedgehog acyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. web.stanford.edu [web.stanford.edu]

- 11. Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells | Springer Nature Experiments [experiments.springernature.com]

- 12. assaygenie.com [assaygenie.com]

- 13. bpsbioscience.com [bpsbioscience.com]

- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 15. HEK293 cell line toxicity - SARS-CoV-2 Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Assay: Cytotoxicity against HEK293 cells assessed as reduction in cell viability by MTS assay (CHEMBL4008223) - ChEMBL [ebi.ac.uk]

- 17. researchgate.net [researchgate.net]

IMP-1575: A Deep Dive into its Binding Affinity and Kinetics with Hedgehog Acyltransferase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and kinetics of IMP-1575, a potent and selective inhibitor of Hedgehog Acyltransferase (HHAT). This compound serves as a valuable chemical probe for studying the role of HHAT in the crucial Hedgehog (Hh) signaling pathway, which is implicated in embryonic development and various forms of cancer. This document details the quantitative binding parameters of this compound, the experimental methodologies used for their determination, and visual representations of the relevant biological and experimental frameworks.

Quantitative Binding Data

| Binding Affinity Parameters for this compound against HHAT | |

| Parameter | Value |

| Inhibition Constant (K_i_) | 38 nM (95% CI = 29–46 nM)[1] |

| Mechanism of Inhibition | Competitive with respect to Pal-CoA[1] |

| Inhibitory Potency of this compound | |

| Parameter | Value |

| IC_50_ (inhibition of purified HHAT) | 0.75 µM[2][3] |

| IC_50_ (cellular YnPal labeling of SHH) | 76 nM[4] |

| EC_50_ (inhibition of Hedgehog signaling) | 99 nM[4] |

Experimental Protocols

The primary assay used to determine the inhibitory potency and binding affinity of this compound is the Acylation-coupled Lipophilic Induction of Polarization (Acyl-cLIP) assay .[2][4][5]

Acyl-cLIP Assay for HHAT Inhibition

This assay provides a sensitive and high-throughput method for measuring the activity of lipid transferase enzymes like HHAT.[4][6][7][8][9]

Principle:

The Acyl-cLIP assay leverages the change in the molecular tumbling rate of a fluorescently labeled peptide substrate upon its lipidation by HHAT.[4][6]

-

A fluorescently labeled peptide derived from the N-terminal sequence of Sonic Hedgehog (SHH), the substrate of HHAT, is used.[4]

-

In the presence of HHAT and Pal-CoA, the enzyme transfers the palmitoyl group to the peptide.

-

This lipidation dramatically increases the hydrophobicity of the peptide.

-

The lipidated peptide product partitions into detergent micelles present in the assay buffer.

-

The incorporation into the much larger micelle significantly slows the tumbling rate of the fluorescently labeled peptide.

-

This change in tumbling rate is detected as an increase in fluorescence polarization.

-

Inhibitors of HHAT, such as this compound, prevent the lipidation of the peptide, thus leading to no change in fluorescence polarization.

Detailed Methodology:

The following provides a generalized protocol for the Acyl-cLIP assay as applied to HHAT inhibition studies.

Materials and Reagents:

-

Purified and solubilized HHAT enzyme

-

Fluorescently labeled SHH N-terminal peptide substrate (e.g., FAM-labeled)

-

Palmitoyl-Coenzyme A (Pal-CoA)

-

This compound or other test inhibitors

-

Assay Buffer (e.g., 100 mM MES, pH 6.5, 20 mM NaCl, 1 mM DTT, 1 mM TCEP)[5]

-

Detergent (e.g., n-dodecyl β-D-maltoside - DDM)[4]

-

Bovine Serum Albumin (BSA)[5]

-

384-well assay plates[5]

-

Fluorescence polarization plate reader

Procedure:

-

Assay Plate Preparation: A 384-well assay plate is utilized. Each well is filled with reaction buffer.[5]

-

Addition of Pal-CoA: Pal-CoA solution is added to the wells, with reaction buffer added to negative control wells.[5]

-

Inhibitor Addition: Varying concentrations of this compound are added to the wells to generate a dose-response curve.

-

Enzyme Addition: A master mix containing the DDM-solubilized purified HHAT and the FAM-labeled SHH peptide is prepared and added to the wells to initiate the reaction.[4][5]

-

Incubation: The plate is incubated to allow the enzymatic reaction to proceed.

-

Fluorescence Polarization Measurement: The fluorescence polarization is measured at various time points or as an endpoint reading using a plate reader.

-

Data Analysis: The percentage of HHAT inhibition is calculated for each inhibitor concentration. IC_50_ values are then determined by fitting the dose-response data to a suitable model. For determining the K_i_ of competitive inhibitors, the assay is performed at varying concentrations of both the inhibitor and Pal-CoA.[1]

Visualizations

Hedgehog Signaling Pathway and this compound Inhibition

The Hedgehog signaling pathway is initiated by the secretion of Hh ligands, such as Sonic Hedgehog (SHH). For SHH to become fully active and secreted, it must undergo N-palmitoylation, a reaction catalyzed by HHAT.[10] this compound directly inhibits HHAT, thereby blocking this crucial step and suppressing the downstream signaling cascade.

Caption: this compound competitively inhibits HHAT, preventing SHH palmitoylation and subsequent signaling.

Acyl-cLIP Assay Workflow

The following diagram illustrates the key steps and the underlying principle of the Acyl-cLIP assay for measuring HHAT activity and its inhibition.

Caption: Workflow of the Acyl-cLIP assay for measuring HHAT inhibition by this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | HHAT inhibitor | Probechem Biochemicals [probechem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Acylation-coupled lipophilic induction of polarisation (Acyl-cLIP): a universal assay for lipid transferase and hydrolase enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Acylation-coupled lipophilic induction of polarisation (Acyl-cLIP): a universal assay for lipid transferase and hydrolase enzymes - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Acyl-cLIP: a universal assay for lipidation enzymes | Imperial News | Imperial College London [imperial.ac.uk]

- 10. Potent HHAT inhibitor offers chance to understand hedgehog signaling in disease | Imperial News | Imperial College London [imperial.ac.uk]

The Role of IMP-1575 in Elucidating Cancer Cell Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

IMP-1575 has emerged as a highly potent and specific small-molecule inhibitor of Hedgehog Acyltransferase (HHAT), a critical enzyme in the Hedgehog (Hh) signaling pathway. By competitively inhibiting the binding of Palmitoyl-CoA (Pal-CoA) to HHAT, this compound effectively blocks the N-palmitoylation of Sonic Hedgehog (SHH) protein. This post-translational modification is essential for SHH signaling, a pathway frequently implicated in the initiation and progression of various cancers. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its application as a chemical probe to investigate cancer cell signaling. Detailed experimental protocols and quantitative data are presented to facilitate its use in research and drug discovery settings.

Introduction to this compound and the Hedgehog Signaling Pathway

The Hedgehog signaling pathway is a crucial regulator of embryonic development and tissue homeostasis.[1] Its aberrant reactivation in adult tissues is a known driver of tumorigenesis in a variety of cancers.[2][3][4] A key activation step in this pathway is the N-terminal palmitoylation of the SHH ligand, a reaction catalyzed by the multi-pass transmembrane enzyme Hedgehog Acyltransferase (HHAT).[2][5][6] This lipid modification is indispensable for the proper secretion, gradient formation, and signaling activity of SHH.[6]

This compound is a potent, cell-active chemical probe that specifically targets HHAT.[5][7][8] Its utility in cancer research lies in its ability to precisely inhibit this initial step of the Hh pathway, allowing for the detailed study of the downstream consequences of Hh signaling blockade in cancer cells.

Mechanism of Action of this compound

This compound functions as a competitive inhibitor of Pal-CoA, the fatty acyl donor for the palmitoylation reaction.[7] Cryo-electron microscopy and photoaffinity labeling studies have revealed that this compound binds directly to the active site of HHAT.[7][8][9] This binding event occludes the Pal-CoA binding pocket, preventing the transfer of palmitate to SHH.[7][9] The inhibition of SHH palmitoylation effectively suppresses the entire downstream signaling cascade.

Quantitative Data for this compound

The inhibitory potency of this compound has been characterized in various enzymatic and cellular assays. The key quantitative parameters are summarized in the table below for easy reference and comparison.

| Parameter | Value | Assay Type | Reference |

| IC50 (purified HHAT) | 0.75 µM | In vitro enzymatic assay | [7][10] |

| Ki (vs. Pal-CoA) | 38 nM | In vitro enzyme kinetics | [7] |

| IC50 (cellular SHH palmitoylation) | 76 nM | Cell-based substrate tagging assay (YnPal) | [8] |

Note: this compound has been shown to have no detectable off-target cytotoxicity at concentrations where it effectively inhibits HHAT in cells.[2] However, it exhibits metabolic instability, making it unsuitable for in vivo preclinical development.[2] An inactive (S)-enantiomer is available and serves as an excellent negative control for experiments.[2][8]

Experimental Protocols

The following are detailed methodologies for key experiments to study the effects of this compound on cancer cell signaling.

In Vitro HHAT Enzymatic Assay (Non-Radioactive)

This protocol describes a fluorescence-based assay to measure the in vitro catalytic activity of HHAT and the inhibitory potential of compounds like this compound.[5]

Materials:

-

Purified HHAT enzyme

-

Fluorescently labeled fatty acyl-CoA donor substrate (e.g., NBD-palmitoyl-CoA)

-

Sonic hedgehog (Shh) peptide recipient substrate

-

Assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 0.1% DDM)

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare a solution of purified HHAT in assay buffer.

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add the HHAT solution, Shh peptide substrate, and the this compound dilutions (or vehicle control).

-

Initiate the reaction by adding the fluorescently labeled fatty acyl-CoA substrate.

-

Incubate the plate at 37°C for a defined period (e.g., 30 minutes), protected from light.

-

Stop the reaction (e.g., by adding a solution of 8 M urea).

-

Measure the fluorescence of the acylated Shh peptide product using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the chosen fluorophore.

-

Calculate the percent inhibition for each this compound concentration and determine the IC50 value.

Cell-Based SHH Palmitoylation Assay

This assay measures the ability of this compound to inhibit the palmitoylation of SHH in a cellular context.[2]

Materials:

-

Cells co-transfected with cDNAs encoding HHAT and SHH

-

Palmitate analogue with a clickable tag (e.g., alkyne-palmitate)

-

Cell culture medium and reagents

-

Lysis buffer

-

Antibody against SHH for immunoprecipitation

-

Reagents for click chemistry (e.g., azide-biotin or azide-fluorophore)

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Plate the co-transfected cells and allow them to adhere.

-

Treat the cells with various concentrations of this compound or vehicle control for a predetermined time.

-

Incubate the cells with the alkyne-palmitate analogue to allow for its metabolic incorporation.

-

Lyse the cells and immunoprecipitate SHH from the cell lysates.

-

Perform a click chemistry reaction on the immunoprecipitated SHH to attach a biotin or fluorescent tag to the incorporated alkyne-palmitate.

-

Analyze the samples by SDS-PAGE and Western blotting, detecting the tagged SHH using streptavidin-HRP (for biotin) or by direct fluorescence imaging.

-

Quantify the band intensities to determine the extent of SHH palmitoylation and the IC50 of this compound.

Hedgehog Signaling Reporter Assay (Dual-Luciferase)

This assay quantifies the activity of the downstream Hedgehog signaling pathway.[7][8][9][11]

Materials:

-

Hedgehog-responsive cells (e.g., NIH-3T3 cells) stably or transiently transfected with a Gli-dependent firefly luciferase reporter and a constitutively expressed Renilla luciferase control.

-

Sonic Hedgehog-conditioned medium (or recombinant SHH).

-

Dual-Luciferase® Reporter Assay System.

-

96-well white, opaque-bottom plates.

-

Luminometer.

Procedure:

-

Seed the reporter cells in a 96-well plate and grow to confluence.

-

Pre-treat the cells with various concentrations of this compound or vehicle control.

-

Stimulate the cells with Sonic Hedgehog-conditioned medium.

-

Incubate for 24-48 hours.

-

Lyse the cells using the passive lysis buffer provided in the kit.

-

Transfer the cell lysate to a luminometer-compatible plate.

-

Measure the firefly and Renilla luciferase activities sequentially using a luminometer according to the manufacturer's instructions.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.

-

Calculate the fold change in signaling activity and the inhibitory effect of this compound.

Western Blotting for Hedgehog Pathway Components

This protocol is for detecting the expression levels of key proteins in the Hedgehog signaling pathway.[1][10][12]

Materials:

-

Cancer cell lines of interest

-

This compound

-

Lysis buffer with protease and phosphatase inhibitors

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against SHH, Patched1 (PTCH1), Smoothened (SMO), and Gli1.

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Treat cancer cells with this compound or vehicle for the desired time.

-

Lyse the cells and quantify the protein concentration.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the band intensities to determine changes in protein expression levels.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[13][14]

Materials:

-

Cancer cell lines

-

This compound

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with a serial dilution of this compound for the desired duration (e.g., 48-72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Visualizations

Signaling Pathway Diagram

Caption: Simplified Hedgehog signaling pathway activated by SHH binding to PTCH1.

This compound Mechanism of Action

References

- 1. Hedgehog Signaling Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]

- 2. Palmitoylation of Hedgehog proteins by Hedgehog acyltransferase: roles in signalling and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Click chemistry armed enzyme-linked immunosorbent assay to measure palmitoylation by hedgehog acyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. spiral.imperial.ac.uk [spiral.imperial.ac.uk]

- 5. A Direct in vitro Fatty Acylation Assay for Hedgehog Acyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Palmitoylation of Hedgehog Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. web.stanford.edu [web.stanford.edu]

- 8. Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Hedgehog (Hh) Reporter Activity Assay [bio-protocol.org]

- 10. Analysis of Dispatched Protein Processing and Sonic Hedgehog Ligand Release - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells | Springer Nature Experiments [experiments.springernature.com]

- 12. researchgate.net [researchgate.net]

- 13. broadpharm.com [broadpharm.com]

- 14. texaschildrens.org [texaschildrens.org]

The Potent and Selective HHAT Inhibitor IMP-1575: A Technical Guide to its Effects on Protein Palmitoylation

For Researchers, Scientists, and Drug Development Professionals

Abstract

IMP-1575 is a potent and selective small-molecule inhibitor of Hedgehog Acyltransferase (HHAT), a key enzyme in the Hedgehog (Hh) signaling pathway. This pathway is crucial during embryonic development and its aberrant reactivation is implicated in the progression of numerous cancers. HHAT catalyzes the N-terminal palmitoylation of Hh signaling proteins, a post-translational modification essential for their function. By inhibiting HHAT, this compound effectively blocks Hh signaling. This technical guide provides an in-depth overview of this compound, including its mechanism of action, its effects on protein palmitoylation, and detailed methodologies for key experimental assays. Quantitative data are summarized in structured tables, and signaling pathways and experimental workflows are visualized using diagrams to facilitate a comprehensive understanding of this important research tool.

Introduction to this compound and Protein Palmitoylation

Protein palmitoylation is a reversible post-translational lipid modification where a palmitate molecule is attached to a cysteine residue of a protein. This process is critical for regulating protein localization, trafficking, stability, and protein-protein interactions. The Hedgehog signaling pathway relies on the N-palmitoylation of its ligand, Sonic Hedgehog (SHH), which is catalyzed by the enzyme Hedgehog Acyltransferase (HHAT). This modification is essential for the proper secretion and signaling activity of SHH[1].

This compound has emerged as the most potent inhibitor of HHAT reported to date[2][3]. It serves as a valuable chemical probe for studying HHAT function and its role in Hh signaling-dependent cancers.

Mechanism of Action of this compound

This compound is a competitive inhibitor of HHAT with respect to its substrate, Palmitoyl-Coenzyme A (Pal-CoA)[4]. Cryo-electron microscopy studies have revealed that this compound binds to the active site of HHAT, forming hydrogen bonds with key catalytic residues His379 and Asp339. This binding event induces a conformational change in the gatekeeper residue Trp335, which in turn blocks the access of Pal-CoA to the active site, thereby inhibiting the palmitoylation of SHH[4][5].

Quantitative Data on this compound Activity

The inhibitory potency of this compound has been characterized in both biochemical and cellular assays.

| Assay Type | Parameter | Value | Reference |

| Biochemical Assay (Acyl-cLIP) | IC50 | 0.75 µM | [2][3] |

| Biochemical Assay | Ki | 38 nM | [2] |

| Cellular Signaling Assay (Light2) | Potency | nM range | [5][6] |

| Cellular SHH Palmitoylation Assay | Potency | nM range | [6] |

Table 1: In vitro and cellular potency of this compound.

Experimental Protocols

Acyl-cLIP (Acylation-Coupled Lipophilic Induction of Polarization) Assay for HHAT Activity

This biochemical assay measures the transfer of a lipid from a donor molecule to a fluorescently labeled peptide substrate. The resulting increase in hydrophobicity of the peptide leads to a change in its fluorescence polarization.

Materials:

-

Purified HHAT enzyme

-

Fluorescently labeled SHH peptide substrate (e.g., FAM-labeled)

-

Palmitoyl-CoA (Pal-CoA)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.05% n-Dodecyl β-D-maltoside (DDM))

-

384-well microplates

-

Plate reader capable of measuring fluorescence polarization

Protocol:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 384-well plate, add the assay buffer, fluorescently labeled SHH peptide, and the this compound dilutions.

-

Initiate the reaction by adding a mixture of purified HHAT enzyme and Pal-CoA.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Measure the fluorescence polarization using a plate reader.

-

Calculate the IC50 value by fitting the data to a dose-response curve.

In-Cell Sonic Hedgehog (SHH) Palmitoylation Assay

This assay measures the incorporation of a palmitate analog into SHH within a cellular context.

Materials:

-

HEK293 cells stably expressing SHH

-

Palmitic acid analog with a clickable tag (e.g., ω-alkyne palmitic acid)

-

This compound

-

Cell lysis buffer

-

Click chemistry reagents (e.g., azide-biotin or azide-fluorophore)

-

Streptavidin beads (for biotin-based detection)

-

SDS-PAGE and Western blotting reagents

-

Anti-SHH antibody

Protocol:

-

Plate HEK293-SHH cells and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 2 hours).

-

Metabolically label the cells by adding the clickable palmitic acid analog to the culture medium and incubate for a further period (e.g., 4 hours).

-

Wash the cells with PBS and lyse them.

-

Perform a click reaction on the cell lysate by adding the azide-biotin or azide-fluorophore to label the incorporated palmitate analog.

-

For biotin-based detection, enrich the palmitoylated proteins using streptavidin beads.

-

Analyze the samples by SDS-PAGE and Western blotting using an anti-SHH antibody to detect the level of palmitoylated SHH.

Dual-Luciferase Reporter Assay for Hedgehog Signaling

This cell-based assay measures the activity of the Hedgehog signaling pathway by quantifying the expression of a reporter gene (e.g., Firefly luciferase) under the control of a Gli-responsive promoter. A second reporter (e.g., Renilla luciferase) is used for normalization.

Materials:

-

NIH/3T3 cells stably expressing a Gli-responsive Firefly luciferase reporter and a constitutively active Renilla luciferase reporter (Light2 cells)

-

Conditioned medium from SHH-expressing cells or recombinant SHH

-

This compound

-

Dual-Luciferase® Reporter Assay System

-

96-well plates

-

Luminometer

Protocol:

-

Seed Light2 cells in a 96-well plate and grow to confluence.

-

Treat the cells with serial dilutions of this compound for a short period before stimulating with SHH-conditioned medium or recombinant SHH.

-

Incubate for 24-48 hours to allow for reporter gene expression.

-

Lyse the cells and measure the Firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.

-

Normalize the Firefly luciferase activity to the Renilla luciferase activity and calculate the EC50 value for this compound.

Visualizations

Hedgehog Signaling Pathway and the Role of HHAT

Caption: Hedgehog signaling pathway and the inhibitory action of this compound on HHAT.

Experimental Workflow for In-Cell SHH Palmitoylation Assay

Caption: Workflow for detecting in-cell SHH palmitoylation using click chemistry.

Selectivity and Off-Target Profile

This compound is reported to be a selective inhibitor of HHAT. While comprehensive screening data against the entire family of 23 human ZDHHC enzymes is not publicly available, studies have shown that it does not inhibit the palmitoylation of other proteins such as H-Ras or Fyn, which are substrates for other ZDHHC enzymes[5]. Cellular assays have demonstrated that this compound has no detectable off-target cytotoxicity at concentrations where it effectively inhibits HHAT[5][6]. However, it is important to note that the in vivo stability of the chemical series to which this compound belongs is not suitable for preclinical development, indicating potential metabolic liabilities[6].

Conclusion

This compound is a powerful and selective tool for the study of HHAT and the Hedgehog signaling pathway. Its well-characterized mechanism of action and potent inhibitory activity in both biochemical and cellular systems make it an invaluable resource for researchers investigating the role of protein palmitoylation in health and disease. The experimental protocols and data presented in this guide provide a solid foundation for the utilization of this compound in drug discovery and basic research. Further investigation into its selectivity profile and in vivo properties will continue to refine its application as a chemical probe.

References

- 1. Palmitoylation of Hedgehog proteins by Hedgehog acyltransferase: roles in signalling and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | HHAT inhibitor | Probechem Biochemicals [probechem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Potent HHAT inhibitor offers chance to understand hedgehog signaling in disease | Imperial News | Imperial College London [imperial.ac.uk]

Cryo-EM Unveils the Molecular Architecture of Hedgehog Acyltransferase in Complex with a Potent Inhibitor

An In-depth Technical Guide on the Cryo-Electron Microscopy Structure of Human Hedgehog Acyltransferase (HHAT) Bound to IMP-1575, a promising therapeutic agent.

This guide provides a comprehensive overview of the cryo-electron microscopy (cryo-EM) structure of human Hedgehog acyltransferase (HHAT) in a complex with its potent inhibitor, this compound. The elucidation of this structure offers critical insights into the enzyme's mechanism and provides a blueprint for the rational design of novel therapeutics targeting the Hedgehog signaling pathway, a critical regulator of embryonic development and a key player in the progression of various cancers.[1][2][3]

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the cryo-EM structure and the inhibitory activity of this compound.

Table 1: Cryo-EM Data Collection and Refinement Statistics for the HHAT-IMP-1575 Complex.

| Parameter | Value |

| PDB ID | 7Q6Z |

| Experimental Method | Electron Microscopy |

| Resolution (Å) | 3.59 |

| Sample Concentration (mg/mL) | 4[4] |

| Buffer | 20.0 mM Tris-HCl (pH 8.0), 150.0 mM NaCl[4] |

Table 2: Inhibitory Potency of this compound against HHAT.

| Parameter | Value | Description |

| IC50 (μM) | 0.75[5][6] | The concentration of this compound required to inhibit 50% of HHAT activity in a purified enzyme assay. |

| Ki (nM) | 38[5][7] | The inhibition constant, indicating the binding affinity of this compound to HHAT. |

The Hedgehog Signaling Pathway and the Role of HHAT

The Hedgehog (Hh) signaling pathway is a crucial regulator of cell growth, differentiation, and tissue patterning during embryonic development.[1][2] Aberrant activation of this pathway in adults is implicated in the development and progression of several cancers.[1][8] A key activation step in this pathway is the N-terminal palmitoylation of the Sonic Hedgehog (SHH) protein, a reaction catalyzed by HHAT.[1][2][3] This lipid modification is essential for the proper secretion and signaling activity of SHH.[8]

Mechanism of HHAT Inhibition by this compound

The cryo-EM structure reveals that this compound is a competitive inhibitor of the Palm-CoA substrate.[1][5] It binds directly to the active site of HHAT, physically occluding the binding of Palm-CoA.[1] This binding is stabilized by hydrogen bonds with two key catalytic residues, Asp339 and His379.[5][9] Furthermore, the binding of this compound induces a conformational change in a "gatekeeper" residue, Trp335, which further blocks the Palm-CoA binding channel.[5][9]

Experimental Protocols

The following sections detail the methodologies employed in the determination of the HHAT-IMP-1575 complex structure.

Protein Expression and Purification

Human HHAT was expressed in mammalian cells to ensure proper folding and post-translational modifications.

-

Gene Synthesis and Cloning : The gene encoding human HHAT was cloned into a mammalian expression vector.

-

Cell Culture and Transfection : The expression plasmid was transiently transfected into human embryonic kidney (HEK) cells.

-

Cell Lysis and Membrane Preparation : Cells were harvested and lysed, and the membrane fraction containing HHAT was isolated by ultracentrifugation.

-

Solubilization : The membrane-embedded HHAT was solubilized using detergents.

-

Affinity Chromatography : The solubilized protein was purified using affinity chromatography, likely utilizing a tag appended to the HHAT protein.

-

Size-Exclusion Chromatography : The final purification step involved size-exclusion chromatography to ensure the homogeneity of the protein sample.

Cryo-EM Sample Preparation and Data Acquisition

-

Complex Formation : Purified HHAT was incubated with a molar excess of this compound to ensure complete binding.

-

Grid Preparation : A small volume (typically 3-4 µL) of the HHAT-IMP-1575 complex was applied to a glow-discharged cryo-EM grid. The grid was then blotted to create a thin film of the sample.

-

Vitrification : The grid was rapidly plunged into liquid ethane, which vitrifies the water and preserves the protein complex in a near-native state.

-

Data Collection : The vitrified grids were imaged using a Titan Krios transmission electron microscope operating at 300 kV. Automated data collection software was used to acquire thousands of images (micrographs) of the frozen protein particles.

Image Processing and 3D Reconstruction

-

Motion Correction : The individual frames of each micrograph were aligned to correct for beam-induced motion.

-

Contrast Transfer Function (CTF) Estimation : The CTF of each micrograph was determined and corrected for.

-

Particle Picking : Individual protein particle projections were automatically selected from the micrographs.

-

2D Classification : The selected particles were classified into different 2D classes to remove noise and select for well-defined particle views.

-

Ab initio 3D Reconstruction : An initial 3D model was generated from the 2D class averages.

-

3D Classification and Refinement : The particles were then classified into different 3D classes, and the best class was subjected to iterative refinement to achieve a high-resolution 3D density map.

-

Model Building and Refinement : An atomic model of the HHAT-IMP-1575 complex was built into the cryo-EM density map and refined.

References

- 1. abcam.com [abcam.com]

- 2. 3hbiomedical.com [3hbiomedical.com]

- 3. Structure, mechanism, and inhibition of Hedgehog acyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Photochemical Probe Identification of a Small-Molecule Inhibitor Binding Site in Hedgehog Acyltransferase (HHAT)* - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. resources.novusbio.com [resources.novusbio.com]

- 6. sigmaaldrich.cn [sigmaaldrich.cn]

- 7. creative-biostructure.com [creative-biostructure.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Histone acetyltransferase activity assay [bio-protocol.org]

IMP-1575: A Technical Guide to its Physicochemical Properties and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

IMP-1575 has emerged as a potent and selective inhibitor of Hedgehog acyltransferase (HHAT), a crucial enzyme in the Hedgehog (Hh) signaling pathway.[1][2] Dysregulation of the Hh pathway is implicated in various developmental disorders and cancers, making HHAT a compelling therapeutic target. This document provides a comprehensive overview of the physicochemical properties of this compound, its mechanism of action, and detailed experimental protocols for its characterization.

Physicochemical Properties

This compound is a synthetic small molecule with the following properties:

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₅N₃OS | [2][3] |

| Molecular Weight | 343.49 g/mol | [2][3] |

| IUPAC Name | (R)-2-(isobutylamino)-1-(4-(6-methylpyridin-2-yl)-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)ethan-1-one | [2] |

| SMILES | O=C(N1CCC2=C([C@@H]1C3=NC(C)=CC=C3)C=CS2)CNCC(C)C | [1] |

| Appearance | Faint yellow to yellow orange oil | [3][4] |

| Solubility | 10 mM in DMSO | [2] |

| Melting Point | Not applicable (oil at room temperature) | [3][4] |

| pKa | Experimental data not readily available in public literature. Prediction of pKa for a molecule with multiple potential ionization sites requires specialized software and experimental validation. | |

| Storage | Store at 2-8°C | [3][4] |

Mechanism of Action: Inhibition of the Hedgehog Signaling Pathway

This compound exerts its biological effect by directly inhibiting Hedgehog acyltransferase (HHAT). HHAT is a membrane-bound O-acyltransferase responsible for the N-terminal palmitoylation of Hedgehog proteins, such as Sonic Hedgehog (SHH).[5] This lipid modification is essential for their signaling activity.

This compound acts as a potent, competitive inhibitor of the palmitoyl-coenzyme A (Pal-CoA) substrate for HHAT.[3][6] Cryo-electron microscopy studies have revealed that this compound binds to the active site of HHAT, forming hydrogen bonds with key catalytic residues, including Asp339 and His379.[6][7] This binding event physically blocks the access of Pal-CoA to the active site, thereby preventing the palmitoylation of Hedgehog proteins.[6][7] The inhibition of this crucial step disrupts the entire Hedgehog signaling cascade.

References

- 1. A Direct in vitro Fatty Acylation Assay for Hedgehog Acyltransferase [bio-protocol.org]

- 2. A Direct in vitro Fatty Acylation Assay for Hedgehog Acyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Acylation-coupled lipophilic induction of polarisation (Acyl-cLIP): a universal assay for lipid transferase and hydrolase enzymes - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 4. emergentresearch.org [emergentresearch.org]

- 5. Hedgehog acyltransferase catalyzes a random sequential reaction and utilizes multiple fatty acyl-CoA substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Direct in vitro Fatty Acylation Assay for Hedgehog Acyltransferase [en.bio-protocol.org]

- 7. spiral.imperial.ac.uk [spiral.imperial.ac.uk]

Unveiling the Molecular Function of IMP-1575: A Technical Guide to a Potent Hedgehog Acyltransferase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the molecular function and mechanism of action of IMP-1575, a potent and selective small-molecule inhibitor of Hedgehog acyltransferase (HHAT). This compound serves as a critical chemical probe for elucidating the role of HHAT in cellular processes, particularly in the context of the Sonic Hedgehog (SHH) signaling pathway, which is a key regulator of embryonic development and is implicated in the progression of various cancers.

Core Mechanism of Action: Competitive Inhibition of HHAT

This compound exerts its biological effect by directly targeting and inhibiting the enzymatic activity of Hedgehog acyltransferase (HHAT). HHAT is a multi-pass transmembrane enzyme responsible for the crucial post-translational palmitoylation of Sonic Hedgehog (SHH) protein. This lipid modification is essential for the proper signaling activity of SHH.

Cryo-electron microscopy (cryo-EM) studies have revealed that this compound binds to the active site of HHAT.[1] This binding action physically obstructs the access of one of the enzyme's key substrates, Palmitoyl-Coenzyme A (Pal-CoA). By occupying the Pal-CoA binding pocket, this compound acts as a potent competitive inhibitor.[1] This competitive inhibition prevents the transfer of a palmitoyl group to the N-terminal cysteine of the SHH protein, thereby rendering it inactive.

Quantitative Inhibition Data

The potency of this compound has been quantified through various biochemical and cellular assays. The following table summarizes the key inhibitory metrics for this compound.

| Parameter | Value | Assay Condition | Reference |

| IC50 | 0.75 µM | Inhibition of purified HHAT (Acyl-cLIP assay) | [2] |

| Ki | 38 nM | Competitive inhibition with respect to Pal-CoA | [1] |

| EC50 | 99 nM | Inhibition of SHH signaling in a cellular assay |

Impact on the Sonic Hedgehog Signaling Pathway

The inhibition of HHAT by this compound has profound downstream effects on the Sonic Hedgehog signaling pathway. Under normal conditions, the binding of palmitoylated SHH to its receptor, Patched (PTCH1), alleviates the inhibition of Smoothened (SMO), a G protein-coupled receptor-like protein. This allows SMO to transduce the signal, ultimately leading to the activation of the GLI family of transcription factors and the expression of target genes.

By preventing the palmitoylation of SHH, this compound effectively halts the initiation of this signaling cascade. The non-palmitoylated SHH is unable to bind to and inhibit PTCH1, thus keeping SMO in an inactive state and preventing the downstream activation of GLI transcription factors.

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.

Acylation-Coupled Lipophilic Induction of Polarization (Acyl-cLIP) Assay

This biochemical assay is used to quantify the in vitro inhibitory potency of compounds against purified HHAT. The assay measures the change in fluorescence polarization of a fluorescently labeled peptide substrate as it becomes lipidated.

Methodology:

-

Reagent Preparation:

-

Assay Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 0.1% (w/v) Bovine Serum Albumin (BSA), and 1 mM DTT.

-

Fluorescent Substrate: A synthetic peptide corresponding to the N-terminus of human SHH, labeled with a fluorescent dye (e.g., 5-FAM).

-

Enzyme: Purified human HHAT.

-

Cofactor: Palmitoyl-Coenzyme A (Pal-CoA).

-

Inhibitor: this compound dissolved in DMSO.

-

-

Assay Procedure:

-

All experiments are performed in a 384-well, low-volume, black, round-bottom plate.

-

To each well, add 5 µL of assay buffer containing the desired concentration of this compound or DMSO (vehicle control).

-

Add 5 µL of purified HHAT (final concentration ~50 nM) to each well and incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding 10 µL of a pre-mixed solution of the fluorescent SHH peptide (final concentration ~100 nM) and Pal-CoA (final concentration ~1 µM) in assay buffer.

-

Immediately measure the fluorescence polarization (Excitation: 485 nm, Emission: 535 nm) at time zero and then at regular intervals (e.g., every 5 minutes) for 60-90 minutes at room temperature using a plate reader.

-

-

Data Analysis:

-

The rate of the enzymatic reaction is determined from the linear phase of the fluorescence polarization increase over time.

-

The percentage of inhibition is calculated by comparing the reaction rates in the presence of this compound to the vehicle control.

-

IC50 values are determined by plotting the percentage of inhibition against a range of this compound concentrations and fitting the data to a four-parameter logistic equation.

-

Dual-Luciferase Reporter Assay